Zafirlukast-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zafirlukast-d7 is a deuterated form of Zafirlukast, a leukotriene receptor antagonist used primarily for the treatment of asthma. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Zafirlukast due to the presence of deuterium atoms, which can provide more detailed insights into the compound’s behavior in biological systems.
Mecanismo De Acción
Target of Action
Zafirlukast-d7, like its parent compound Zafirlukast, primarily targets the Cysteinyl Leukotriene Receptor 1 (CysLT1) . CysLT1 is a receptor for leukotrienes, which are lipid signaling molecules involved in inflammatory responses. In the context of asthma, leukotrienes contribute to bronchoconstriction, mucus secretion, and inflammation .
Mode of Action
This compound acts as a leukotriene receptor antagonist (LTRA) . It binds to the CysLT1 receptors, blocking the action of cysteinyl leukotrienes. This blockade reduces constriction of the airways, build-up of mucus in the lungs, and inflammation of the breathing passages .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the leukotriene pathway . By blocking the CysLT1 receptors, this compound prevents the downstream effects of leukotrienes, which include bronchoconstriction, mucus secretion, and inflammation . Additionally, Zafirlukast has been found to stimulate mitochondrial biogenesis in human bronchial epithelial cells, potentially enhancing mitochondrial function .
Pharmacokinetics
This compound, similar to Zafirlukast, is extensively metabolized in the liver, primarily by the enzyme CYP2C9 . The absolute bioavailability of Zafirlukast is unknown, but its bioavailability is reduced by approximately 40% when coadministered with food . The drug binds to plasma proteins (>99%), predominantly to albumin, and has a mean terminal elimination half-life of approximately 10 hours . Zafirlukast is mainly eliminated in the feces, while urinary excretion accounts for less than 10% of an orally administered dose .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in airway constriction, mucus secretion, and inflammation . Additionally, it has been found to increase mitochondrial respiration and biogenesis in human bronchial epithelial cells, as evidenced by increased mitochondrial mass and mtDNA/nDNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zafirlukast-d7 involves the incorporation of deuterium atoms into the Zafirlukast molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated solvents or deuterated catalysts can be used in the reaction conditions to achieve the desired deuteration.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis and monitoring of reaction parameters.
Purification Techniques: Employing advanced purification techniques such as chromatography to isolate and purify the deuterated compound.
Análisis De Reacciones Químicas
Types of Reactions
Zafirlukast-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often catalyzed by enzymes such as cytochrome P450.
Reduction: Reduction reactions can occur under specific conditions, leading to the formation of reduced metabolites.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
Zafirlukast-d7 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Zafirlukast in biological systems.
Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways and intermediates of Zafirlukast.
Drug Interaction Studies: Used to investigate potential drug-drug interactions and the impact of deuteration on these interactions.
Biological Research: Employed in studies related to asthma and other inflammatory conditions to understand the mechanism of action and efficacy of leukotriene receptor antagonists.
Comparación Con Compuestos Similares
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used for asthma treatment.
Pranlukast: A leukotriene receptor antagonist with similar therapeutic applications.
Ibudilast: Although not a leukotriene receptor antagonist, it has anti-inflammatory properties and is used in similar therapeutic contexts.
Uniqueness of Zafirlukast-d7
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more detailed pharmacokinetic and metabolic studies. The deuteration can also lead to differences in the metabolic profile and potentially improved therapeutic properties compared to non-deuterated Zafirlukast.
Actividad Biológica
Zafirlukast-d7 is a deuterated analog of Zafirlukast, a well-known leukotriene D4 receptor antagonist used primarily in the treatment of asthma and allergic rhinitis. The incorporation of deuterium in this compound enhances its utility in pharmacokinetic studies, allowing researchers to track its metabolism and distribution more effectively without altering its therapeutic efficacy. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacological properties, and potential applications based on diverse research findings.
This compound has a molecular formula of C31H26D7N3O6S and a molecular weight of approximately 575.675 g/mol. The compound features a unique structure with a methyl group at the meta position on the tolyl ring, which distinguishes it from other isomers. The deuteration (indicated by "d7") replaces seven hydrogen atoms with deuterium, providing advantages in metabolic studies due to the distinct mass difference.
This compound functions primarily as a selective antagonist of the cysteinyl leukotriene-1 receptor (CYSLTR1), inhibiting the action of leukotrienes, which are inflammatory mediators involved in bronchoconstriction and mucus production. By blocking these receptors, this compound reduces airway constriction and inflammation, making it effective for managing asthma symptoms and allergic reactions .
1. Anti-inflammatory Effects
This compound exhibits similar anti-inflammatory properties to its parent compound, Zafirlukast. It effectively reduces inflammation in various models, demonstrating significant inhibition of leukotriene-induced bronchoconstriction.
2. Cancer Research
Recent studies have explored the potential of Zafirlukast as a pan-thiol isomerase inhibitor in cancer treatment. In vitro studies show that Zafirlukast can inhibit the growth of ovarian cancer cell lines with an IC50 in the low micromolar range. In vivo experiments using an ovarian cancer xenograft model revealed that treatment with Zafirlukast significantly reduced tumor size and metastasis compared to untreated controls .
Comparative Analysis with Other Compounds
The following table summarizes key comparisons between this compound and related compounds:
Compound | Type | Mechanism | Unique Features |
---|---|---|---|
Zafirlukast | Non-deuterated form | Leukotriene D4 receptor antagonist | Widely used for asthma |
Montelukast | Leukotriene receptor antagonist | Different receptor selectivity | Marketed widely for asthma treatment |
Pranlukast | Leukotriene receptor antagonist | Shorter half-life | Primarily used in Japan |
This compound | Deuterated analog | Similar to Zafirlukast | Enhanced tracking in pharmacokinetics |
Case Study 1: Ovarian Cancer Treatment
In a pilot clinical trial involving women with relapsed ovarian cancer (CA-125 marker), treatment with Zafirlukast led to a significant reduction in the rate of CA-125 rise without severe adverse events reported. This suggests that Zafirlukast may have therapeutic potential beyond its use as an asthma medication .
Case Study 2: Pharmacokinetic Studies
This compound has been utilized in various pharmacokinetic studies to assess drug metabolism. The incorporation of deuterium allows for precise tracking of metabolic pathways, providing insights into how modifications affect biological activity and therapeutic efficacy .
Propiedades
IUPAC Name |
cyclopentyl N-[3-[[2-methoxy-4-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i1D3,4D,7D,8D,11D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEZWCHGZNKEEK-WRQTXKASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.